Cas no 35419-02-4 (6,7-Dihydro-1H-indol-5(4H)-one)

6,7-Dihydro-1H-indol-5(4H)-one is a bicyclic organic compound featuring a partially saturated indole scaffold, which serves as a versatile intermediate in synthetic organic chemistry. Its fused-ring structure, incorporating both ketone and amine functionalities, makes it valuable for constructing heterocyclic frameworks in pharmaceutical and agrochemical research. The compound’s reactivity allows for selective modifications at multiple sites, enabling the synthesis of diverse derivatives. Its stability under standard conditions and compatibility with common reagents enhance its utility in multistep synthesis. Researchers favor this building block for its efficiency in generating complex molecular architectures, particularly in the development of bioactive compounds and fine chemicals.
6,7-Dihydro-1H-indol-5(4H)-one structure
35419-02-4 structure
Product Name:6,7-Dihydro-1H-indol-5(4H)-one
CAS No:35419-02-4
MF:C8H9NO
MW:135.163161993027
CID:1039797
PubChem ID:21823464
Update Time:2025-10-28

6,7-Dihydro-1H-indol-5(4H)-one Chemical and Physical Properties

Names and Identifiers

    • 1,4,6,7-tetrahydro-5H-Indol-5-one
    • 1,4,6,7-tetrahydroindol-5-one
    • 6,7-Dihydro-1H-indol-5(4H)-one
    • 1,4,6,7-tetrahydro-indol-5-one
    • 4,5,6,7-tetrahydro-5-oxoindole
    • 5-Oxo-4,5,6,7-tetrahydroindol
    • MFCD12923790
    • 5-oxo-4,5,6,7-tetrahydroindole
    • SCHEMBL20557823
    • SY267890
    • D96427
    • AKOS006353409
    • 35419-02-4
    • DB-069206
    • 1,4,6,7-Tetrahydro-5H-indol-5-one, AldrichCPR
    • DTXSID90618496
    • 5H-Indol-5-one, 1,4,6,7-tetrahydro-
    • 4,5,6,7-TETRAHYDRO-1H-INDOL-5-ONE
    • MDL: MFCD12923790
    • Inchi: 1S/C8H9NO/c10-7-1-2-8-6(5-7)3-4-9-8/h3-4,9H,1-2,5H2
    • InChI Key: CUHBSXKECYLHTF-UHFFFAOYSA-N
    • SMILES: O=C1CC2C=CNC=2CC1

Computed Properties

  • Exact Mass: 135.06800
  • Monoisotopic Mass: 135.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 32.9Ų

Experimental Properties

  • PSA: 32.86000
  • LogP: 1.07250

6,7-Dihydro-1H-indol-5(4H)-one Security Information

  • HazardClass:IRRITANT

6,7-Dihydro-1H-indol-5(4H)-one Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6,7-Dihydro-1H-indol-5(4H)-one Pricemore >>

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Additional information on 6,7-Dihydro-1H-indol-5(4H)-one

6,7-Dihydro-1H-indol-5(4H)-one (CAS No. 35419-02-4): An Overview of Its Structure, Properties, and Applications in Modern Research

6,7-Dihydro-1H-indol-5(4H)-one (CAS No. 35419-02-4) is a versatile compound that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and pharmaceutical research. This compound belongs to the indole family and is characterized by its unique structural features and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, physical properties, synthesis methods, and recent applications of 6,7-Dihydro-1H-indol-5(4H)-one.

Chemical Structure and Physical Properties

The molecular formula of 6,7-Dihydro-1H-indol-5(4H)-one is C9H9NO, with a molecular weight of approximately 147.17 g/mol. The compound features a five-membered indole ring fused to a four-membered ring, creating a unique scaffold that is highly amenable to functionalization. The presence of the keto group at the 5-position adds reactivity and potential for further chemical modifications.

In terms of physical properties, 6,7-Dihydro-1H-indol-5(4H)-one is a solid at room temperature and is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is around 180°C, and it exhibits moderate stability under standard laboratory conditions. These properties make it suitable for various synthetic transformations and biological assays.

Synthesis Methods

The synthesis of 6,7-Dihydro-1H-indol-5(4H)-one has been extensively studied due to its importance in both academic research and industrial applications. One of the most common methods involves the condensation of an appropriate ketone with an amine followed by cyclization to form the indole ring. For example, the reaction of 2-acetylpyrrole with ammonia in the presence of a suitable catalyst can yield 6,7-Dihydro-1H-indol-5(4H)-one.

Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis routes. For instance, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields while minimizing waste production. Additionally, the use of metal-free catalysts has gained traction due to their cost-effectiveness and reduced environmental impact.

Biological Activities and Applications

6,7-Dihydro-1H-indol-5(4H)-one has shown promising biological activities in various areas of research. One notable application is its potential as a lead compound for drug discovery. Studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties by inhibiting key enzymes involved in inflammatory pathways.

In cancer research, 6,7-Dihydro-1H-indol-5(4H)-one-based compounds have been investigated for their ability to induce apoptosis in cancer cells. A recent study published in the Journal of Medicinal Chemistry reported that a series of substituted derivatives showed selective cytotoxicity against human breast cancer cells while sparing normal cells.

Beyond its direct biological effects, 6,7-Dihydro-1H-indol-5(4H)-one serves as an important building block for the synthesis of more complex molecules with diverse biological activities. For example, it can be used as a starting material for the preparation of indole alkaloids, which are known for their therapeutic potential in treating neurological disorders such as Parkinson's disease.

Current Research Trends

The field of medicinal chemistry is constantly evolving, and recent trends highlight the increasing focus on developing multifunctional drugs that target multiple pathways simultaneously. In this context, 6,7-Dihydro-1H-indol-5(4H)-one-based compounds are being explored for their ability to modulate multiple signaling pathways involved in disease progression.

Nanotechnology has also emerged as a promising area for enhancing the delivery and efficacy of drugs derived from 6,7-Dihydro-1H-indol-5(4H)-one. Researchers are investigating the encapsulation of these compounds into nanoparticles to improve their bioavailability and reduce side effects. This approach has shown promising results in preclinical studies for treating various diseases.

Safety Considerations and Future Directions

Safety is a critical aspect when working with any chemical compound. While 6,7-Dihydro-1H-indol-5(4H)-one is generally considered safe under standard laboratory conditions, proper handling procedures should always be followed to ensure worker safety. This includes wearing appropriate personal protective equipment (PPE) and working in well-ventilated areas.

The future directions for research on 6,7-Dihydro-1H-indol-5(4H)-one-based compounds are diverse and exciting. Ongoing studies aim to further elucidate their mechanisms of action at the molecular level and identify new therapeutic targets. Additionally, efforts are being made to optimize synthetic routes to improve yield and reduce costs.

In conclusion, 6,7-Dihydro-1H-indol-5(4H)-one (CAS No. 35419-02-4) is a versatile compound with significant potential in various fields of research. Its unique chemical structure and biological activities make it an attractive target for drug discovery and development. As research continues to advance, it is likely that new applications and insights will emerge, further solidifying its importance in the scientific community.

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